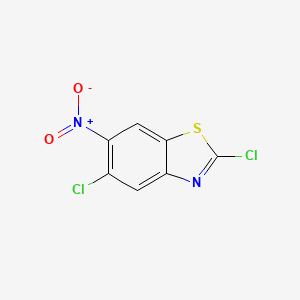

2,5-Dichloro-6-nitro-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

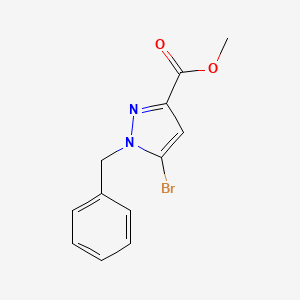

2,5-Dichloro-6-nitro-1,3-benzothiazole is a chemical compound with the molecular formula C7H2Cl2N2O2S and a molecular weight of 249.08 . It is a powder in physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various methods. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid also provides 2-arylbenzothiazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2Cl2N2O2S/c8-3-1-4-6 (14-7 (9)10-4)2-5 (3)11 (12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 249.08 . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Evaluation

One notable application is in the synthesis and antitumor evaluation of novel derivatives. For instance, Racané et al. (2006) explored the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazole with different substituents, which exhibited cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cell lines (Racané, L., Stojković, R., Tralić-Kulenović, V., & Karminski-Zamola, 2006). Similarly, derivatives have shown promising antiparasitic properties against species such as Leishmania infantum and Trichomonas vaginalis, highlighting the compound's potential in developing treatments for parasitic infections (Delmas, F., Di Giorgio, C., Robin, M., Azas, N., Gasquet, M., Detang, Claire, Costa, M., Timon-David, P., & Galy, J., 2002).

Biological Evaluation of Derivatives

Another research application involves the biological evaluation of benzothiazole derivatives for their antitumor properties. Yoshida et al. (2005) designed and synthesized biologically stable derivatives, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibiting significant in vivo inhibitory effects on tumor growth (Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., Iwasaki, S., Koyama, K., Furukawa, H., Kurakata, S., & Sugano, Y., 2005).

Azo Dyes and Material Science

In the field of material science, benzothiazole derivatives have been used to produce azo dyes, offering insights into structural and spectral comparisons between isomeric compounds and their applications in dyeing and pigmentation processes (Wang, Y.-G., Wang, Y., Tao, T., Qian, H., & Huang, W., 2015). Additionally, research into nitro derivatives of 2,1,3-benzothiadiazole 1-oxides demonstrates their potential for high in vitro release of nitric oxide, indicating applications in medical treatments and diagnostics (Konstantinova, L., Knyazeva, E. A., Gatilov, Y. V., Zlotin, S., & Rakitin, O., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2,5-Dichloro-6-nitro-1,3-benzothiazole is a derivative of benzothiazole, which has been reported to display antibacterial activity by inhibiting several targets . These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to inhibition of essential enzymes and proteins . This interaction disrupts the normal functioning of the bacterial cell, leading to its death .

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the targets it inhibits . These pathways are crucial for the survival and proliferation of bacteria. By inhibiting these pathways, this compound prevents the bacteria from carrying out essential processes, leading to their death .

Result of Action

The result of the action of this compound is the death of the bacterial cells . By inhibiting essential enzymes and proteins, this compound disrupts the normal functioning of the bacterial cell, leading to its death .

Eigenschaften

IUPAC Name |

2,5-dichloro-6-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQHNQVDYCHNSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2726107.png)

![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![3-[(1R,3S)-2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]propanoic acid](/img/structure/B2726117.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)

![ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2726122.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)